molecular formula C11H15BrN2 B1527505 N-(4-bromophenyl)piperidin-4-amine CAS No. 862652-46-8

N-(4-bromophenyl)piperidin-4-amine

Cat. No.: B1527505
CAS No.: 862652-46-8
M. Wt: 255.15 g/mol
InChI Key: BQRJDKYBLYPKSY-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)piperidin-4-amine” is a chemical compound with the molecular formula C11H15BrN2 . It has a molecular weight of 255.15 and a predicted density of 1.389±0.06 g/cm3 . The compound is also known by its English name “this compound” and has a CAS number of 862652-46-8 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research in the field of organic chemistry . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis have been reviewed in several scientific papers .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a bromophenyl group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.389±0.06 g/cm3 . Its boiling point is predicted to be 358.5±37.0 °C .

Scientific Research Applications

Kinetics and Mechanism of Aminolysis Reactions

Research by Castro et al. (1999) on the kinetics and mechanism of aminolysis reactions involving secondary alicyclic amines with specific substrates provides insights into the reactions' rates and mechanisms. This study is crucial for understanding how N-(4-bromophenyl)piperidin-4-amine might react in similar chemical environments, given its structural relevance to the amines discussed (Castro et al., 1999).

Photophysical Properties of Borondipyrromethene Analogues

Qin et al. (2005) explored the photophysical properties of borondipyrromethene analogues, which could be relevant to studies involving this compound due to the potential similarities in photophysical behavior. This research helps understand how structural modifications impact fluorescent properties, crucial for designing fluorescent markers or probes in biological and material sciences (Qin et al., 2005).

Enantioselective Synthesis

The work by Chen et al. (2013) on C2-symmetric cyclic selenium-catalyzed enantioselective bromoaminocyclization presents a method for synthesizing enantioenriched pyrrolidine products. This research could indicate the potential of this compound in enantioselective synthesis processes, highlighting its utility in producing chiral molecules with high specificity and yield (Chen et al., 2013).

Catalytic Amination Processes

Wolfe et al. (2000) developed a simple and efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates, which could be directly relevant to reactions involving this compound. This research is pivotal for pharmaceutical synthesis, where catalytic efficiency and selectivity are paramount (Wolfe et al., 2000).

Hydrogen-Bonding Patterns in Enaminones

The study by Balderson et al. (2007) on the hydrogen-bonding patterns in enaminones, including compounds structurally related to this compound, sheds light on how such molecules interact at the molecular level. Understanding these interactions is crucial for designing compounds with desired chemical and physical properties (Balderson et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, 1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride, suggests that it may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as N-(4-bromophenyl)piperidin-4-amine, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Properties

IUPAC Name

N-(4-bromophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRJDKYBLYPKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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